p-Hydroxyketorolac

Descripción general

Descripción

p-Hydroxyketorolac is a metabolite of ketorolac, a nonsteroidal anti-inflammatory drug (NSAID) known for its potent analgesic and moderate anti-inflammatory properties . Ketorolac is commonly used for short-term management of moderate to severe pain . This compound is formed through the metabolic oxidation of ketorolac and is considered an inactive metabolite .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of p-Hydroxyketorolac involves the oxidation of ketorolac. This process can be carried out using cytochrome P450 enzymes, specifically CYP2C8 and CYP2C9 . The reaction conditions typically involve an aqueous medium with appropriate pH levels to facilitate the enzymatic activity.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors where ketorolac is subjected to enzymatic oxidation. The reaction is monitored and controlled to ensure optimal yield and purity of this compound .

Análisis De Reacciones Químicas

Metabolic Reactions

PHK is primarily formed via oxidative metabolism of ketorolac, mediated by cytochrome P450 enzymes (CYP2C8 and CYP2C9) . Subsequent glucuronidation by UDP-glucuronosyltransferase (UGT2B7) further modifies PHK for renal excretion . Key findings include:

| Reaction Type | Enzyme Involved | Metabolite Formed | Biological Activity |

|---|---|---|---|

| Hydroxylation | CYP2C8/CYP2C9 | PHK | Inactive |

| Glucuronidation | UGT2B7 | PHK-glucuronide | Inactive |

-

Kinetic Data : Intramuscular administration of ketorolac (30–90 mg) yields PHK plasma concentrations <2% of the parent drug, with AUC ratios (PHK/ketorolac) of 1.5–1.9% .

Nucleophilic Addition Reactions

PHK’s α,β-unsaturated ketone (enone) system enables 1,4-conjugate additions due to hyperconjugation between the C=O and C=C bonds . Mechanistic insights:

-

Acid-Catalyzed Hydration : Protonation of the enone’s β-carbon facilitates nucleophilic attack by water, forming a diol intermediate .

-

Thiol Additions : Thiols (e.g., glutathione) may undergo Michael addition at the β-position, though this is theoretical and not yet experimentally confirmed for PHK.

Oxidation and Reduction

The phenolic hydroxyl group and ketone moiety render PHK susceptible to redox reactions:

| Reaction Type | Conditions | Product |

|---|---|---|

| Oxidation | Strong oxidants (e.g., KMnO₄) | Quinone derivatives |

| Reduction | Catalytic hydrogenation | Secondary alcohol derivatives |

-

Electrochemical Behavior : Electron-donating groups (e.g., -OH) lower redox potentials, stabilizing radical intermediates during oxidation .

Acid-Base Reactions

The phenolic hydroxyl group (pKa ~10) undergoes deprotonation in basic media, forming a phenoxide ion that enhances solubility in polar solvents .

Esterification and Ether Formation

-

Esterification : Reaction with acyl chlorides or anhydrides at the hydroxyl group yields ester derivatives (e.g., PHK acetate) .

-

Williamson Ether Synthesis : Alkylation with alkyl halides forms ethers, though steric hindrance from the pyrrolizine ring may limit reactivity .

Degradation Pathways

PHK is stable under physiological pH but degrades under extreme conditions:

Aplicaciones Científicas De Investigación

Pharmacokinetics

Overview

Pharmacokinetics involves studying how drugs are absorbed, distributed, metabolized, and excreted in the body. p-Hydroxyketorolac plays a crucial role in understanding the pharmacokinetics of ketorolac.

Key Findings

- Absorption and Metabolism : Following administration of ketorolac tromethamine, studies have shown that the formation of PHK is a significant metabolic pathway. The plasma concentration of PHK is notably lower than that of its parent compound, with AUC ratios indicating that PHK constitutes only about 1.5% to 1.9% of total ketorolac in circulation after both oral and intramuscular doses .

- Enantioselectivity : Research indicates marked differences in the pharmacokinetic profiles of the enantiomers of ketorolac, which may influence the interpretation of pharmacological data regarding PHK's effects .

Analytical Chemistry

Role as a Reference Compound

this compound is utilized as a reference compound in developing analytical methods for quantifying ketorolac and its metabolites. This application is vital for ensuring accurate measurement in pharmacokinetic studies.

Techniques Used

- High-Performance Liquid Chromatography (HPLC) : HPLC has been employed to analyze plasma samples for both ketorolac and PHK, allowing researchers to assess their concentrations accurately .

Clinical Studies

Clinical Relevance

this compound is frequently involved in clinical studies aimed at evaluating the safety and efficacy of ketorolac in various populations, including postoperative patients.

Case Studies and Findings

- Postoperative Analgesia : A double-blind study assessed the effectiveness of intramuscular ketorolac for postoperative pain management, demonstrating significant analgesic effects attributed partly to its metabolites, including PHK .

- Impact on Special Populations : Studies have explored the pharmacokinetics of ketorolac and its metabolites in specific populations such as postpartum women, highlighting variations in drug clearance and metabolism due to physiological changes during pregnancy .

Mecanismo De Acción

p-Hydroxyketorolac itself is considered an inactive metabolite and does not exert significant pharmacological effects. The parent compound, ketorolac, works by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), thereby reducing the synthesis of prostaglandins which are mediators of inflammation and pain .

Comparación Con Compuestos Similares

Similar Compounds

Ketorolac: The parent compound, known for its analgesic and anti-inflammatory properties.

Other Hydroxylated Metabolites: These include various hydroxylated derivatives of ketorolac formed through metabolic processes.

Uniqueness

p-Hydroxyketorolac is unique in its role as a primary metabolite of ketorolac. Its formation and presence in the body provide insights into the metabolic fate of ketorolac and help in understanding the drug’s pharmacokinetics and safety profile .

Actividad Biológica

p-Hydroxyketorolac (p-OH-Ket) is a significant metabolite of ketorolac, a nonsteroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties. Understanding the biological activity of p-OH-Ket is crucial for evaluating its pharmacological effects, particularly in the context of pain management and inflammation.

Chemical Structure and Metabolism

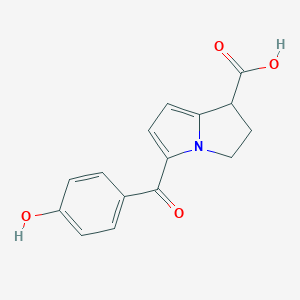

This compound is formed through the metabolism of ketorolac, primarily via hydroxylation. The metabolic pathway involves the conversion of ketorolac into p-OH-Ket, which retains some pharmacological activity. The structure of p-OH-Ket can be represented as follows:

This compound exhibits enantioselectivity similar to its parent compound, with distinct pharmacokinetic properties that can influence its efficacy and safety profile.

Pharmacokinetics

Research indicates that p-OH-Ket accounts for approximately 12% of the administered dose of ketorolac in humans . The pharmacokinetics of p-OH-Ket have been studied extensively, revealing important insights into its absorption, distribution, metabolism, and excretion (ADME) characteristics.

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Clearance (ml/h/kg) | 45.9 ± 10.1 |

| Volume of Distribution (L/kg) | 0.135 ± 0.022 |

| Half-life (h) | 2.35 ± 0.23 |

These parameters indicate that p-OH-Ket has a relatively rapid clearance and a moderate volume of distribution, suggesting efficient elimination from the body .

This compound exhibits analgesic and anti-inflammatory activities comparable to those of ketorolac itself. Its mechanism involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the biosynthesis of prostaglandins—key mediators in pain and inflammation.

Case Studies

- Postoperative Pain Management : A study evaluated the efficacy of p-OH-Ket in patients undergoing cataract surgery. The results demonstrated that patients who received ketorolac showed significant reductions in pain levels postoperatively, attributed partly to the action of p-OH-Ket as a metabolite .

- Pharmacokinetic Comparison in Different Populations : Research comparing the pharmacokinetics of p-OH-Ket in infants versus adults revealed that infants cleared the active (S)-enantiomer more rapidly than adults, leading to considerations for dosage adjustments in pediatric populations .

Safety and Side Effects

While this compound is generally well-tolerated, potential side effects mirror those associated with NSAIDs, including gastrointestinal discomfort and renal impairment. Monitoring plasma concentrations is recommended to mitigate adverse effects, especially in sensitive populations such as the elderly or those with pre-existing health conditions.

Propiedades

IUPAC Name |

5-(4-hydroxybenzoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO4/c17-10-3-1-9(2-4-10)14(18)13-6-5-12-11(15(19)20)7-8-16(12)13/h1-6,11,17H,7-8H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIQMOWBWPFGZMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=CC=C2C(=O)C3=CC=C(C=C3)O)C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80920616 | |

| Record name | 5-(4-Hydroxybenzoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80920616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111930-01-9 | |

| Record name | 4-Hydroxyketorolac | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111930019 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(4-Hydroxybenzoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80920616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | P-HYDROXYKETOROLAC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6T186586WT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.